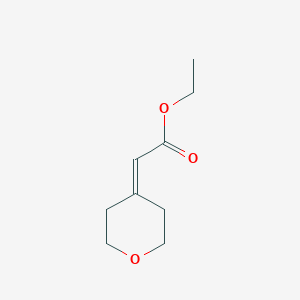

Ethyl 2-(oxan-4-ylidene)acetate

Vue d'ensemble

Description

Ethyl 2-(oxan-4-ylidene)acetate is an ester derivative featuring a tetrahydropyran (oxan) ring fused with a conjugated enone system (oxan-4-ylidene). This structural motif confers unique electronic and steric properties, making it a compound of interest in organic synthesis and pharmaceutical research. The oxan ring’s rigidity and oxygen atom may influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical in crystallization and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-(oxan-4-ylidene)acetate can be synthesized through several methods. One common approach involves the Horner–Wadsworth–Emmons reaction, where oxetan-3-one is reacted with methyl-2-(dimethoxyphosphoryl)acetate to yield methyl (oxetan-3-ylidene)acetate . This intermediate is then treated with ethyl alcohol to produce this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions using similar methods but optimized for higher yields and efficiency. The reaction conditions typically include controlled temperatures, catalysts, and solvents to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(oxan-4-ylidene)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted esters or other derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-(oxan-4-ylidene)acetate has been investigated for its potential as a drug candidate due to its structural characteristics that may confer biological activity.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of oxane compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain piperidine derivatives, structurally related to this compound, showed enhanced apoptosis induction in cancer cells when compared to standard treatments like bleomycin .

| Study | Cancer Type | Findings |

|---|---|---|

| Hypopharyngeal | Enhanced cytotoxicity compared to bleomycin | |

| Lung and Breast | Improved IKKb inhibition leading to reduced tumor progression |

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways.

Synthetic Routes

The synthesis often involves multi-step reactions, including cyclization and esterification processes. For example:

- Formation of the Oxane Ring : Achieved through cycloaddition reactions.

- Esterification : Final step where the ethyl ester group is attached.

These methods can be optimized for yield and purity in industrial applications .

Materials Science

This compound is also being explored for its potential use in developing new materials with specific functionalities. Its unique chemical structure allows for modifications that can enhance material properties.

Applications in Polymer Chemistry

Research indicates that incorporating such compounds into polymer matrices can improve mechanical properties and thermal stability, making them suitable for advanced material applications .

Potential Targets

- Enzymatic inhibition (e.g., acetylcholinesterase)

- Interaction with cancer-related pathways (e.g., NF-kB signaling)

Mécanisme D'action

The mechanism of action of ethyl 2-(oxan-4-ylidene)acetate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The specific pathways and targets depend on the context in which the compound is used, such as in metabolic studies or drug development.

Comparaison Avec Des Composés Similaires

The following compounds share structural similarities with Ethyl 2-(oxan-4-ylidene)acetate, differing in substituents or core heterocycles. Key comparisons include synthesis methods, structural features, and biological activities.

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

- Molecular Formula : C₁₄H₁₅BrO₄S

- Molecular Weight : 367.23 g/mol

- Synthesis : Prepared via oxidation of the corresponding thioether with 3-chloroperoxybenzoic acid (mCPBA) .

- Structural Features : Crystal packing stabilized by aromatic π-π interactions (3.814 Å) and weak C–H⋯O hydrogen bonds. The ethyl ester group exhibits positional disorder .

- Relevance : Demonstrates how electron-withdrawing groups (e.g., sulfinyl) and halogen substituents (Br) influence intermolecular interactions and stability.

Ethyl 2-(4-aminophenyl)acetate

- Molecular Formula: C₁₀H₁₃NO₂

- Molecular Weight : 179.22 g/mol

- Synthesis: Microwave-assisted enzymatic esterification using Novozyme 435 lipase, optimized for high yield and specificity .

- Applications : Key intermediate in synthesizing Actarit, an antiarthritic drug. Microwave irradiation enhances reaction rates compared to conventional heating .

- Relevance : Highlights the role of ester derivatives in drug synthesis and the utility of green chemistry approaches.

Ethyl 2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate

- Molecular Formula : C₁₈H₁₆N₂O₃S

- Molecular Weight : 364.40 g/mol

- Synthesis : Reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate .

- Structural Features : Crystal packing dominated by C–H⋯O hydrogen bonds, forming columnar structures. Hirshfeld surface analysis shows H⋯H (48.4%) and O⋯H (18.7%) interactions .

Ethyl 2-(piperidin-4-yl)acetate

- Molecular Formula: C₉H₁₇NO₂

- Molecular Weight : 171.24 g/mol

- Synthesis : Utilizes cesium carbonate and coupling reagents in solvent-mediated reactions .

- Physicochemical Properties : High bioavailability (55%), moderate BBB permeability, and LogP of 0.7, indicating favorable pharmacokinetics .

- Relevance : Piperidine derivatives are common in CNS drug development, underscoring the importance of ester-linked nitrogen heterocycles.

Data Tables

Table 2: Physicochemical Properties

Key Observations and Insights

Synthetic Strategies :

- Oxidation (e.g., mCPBA ) and enzymatic methods are effective for introducing sulfinyl and ester groups, respectively.

- Microwave irradiation enhances reaction efficiency in lipase-mediated syntheses .

Structure-Activity Relationships: Quinazolinone and benzofuran cores contribute to biological activity (e.g., antimicrobial ). Electron-withdrawing groups (Br, sulfinyl) improve crystal stability via π-π interactions .

Toxicity Considerations: While this compound’s toxicity is unknown, ethyl acetate derivatives show concentration-dependent effects in zebrafish models (e.g., edema at >0.1% ).

Activité Biologique

Ethyl 2-(oxan-4-ylidene)acetate, also known as ethyl (tetrahydro-4H-pyran-4-ylidene)acetate, is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- Molecular Formula : C9H14O3

- Molar Mass : 170.21 g/mol

- Density : 1.125 g/cm³ (predicted)

- Boiling Point : 113 °C

- Flash Point : 97.786 °C

- Hazard Classification : Irritant (Xi)

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential application in developing new antimicrobial agents .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study assessing its effects on cancer cell lines demonstrated significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

The biological activity of this compound is attributed to its interaction with various biomolecules:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Cell Signaling Modulation : It affects signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer effects.

- Reactive Oxygen Species (ROS) Generation : this compound has been shown to increase ROS levels in cancer cells, promoting oxidative stress and cell death .

Study on Antimicrobial Effects

In a controlled laboratory setting, this compound was tested against a panel of microbial strains. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations. The study concluded that the compound could serve as a potential lead for developing new antibiotics.

Research on Anticancer Potential

A recent study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis through the activation of caspase pathways and reduced tumor growth in xenograft models .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure of Ethyl 2-(oxan-4-ylidene)acetate?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton and carbon environments, infrared (IR) spectroscopy to detect functional groups (e.g., ester carbonyl stretches at ~1740 cm⁻¹), and gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation and purity assessment. For example, GC-MS analysis of ethyl acetate derivatives typically employs a DB-5MS column with helium carrier gas and electron ionization at 70 eV for fragmentation patterns .

Q. What are the critical reaction parameters for synthesizing this compound?

- Methodological Answer : Optimize Claisen-Schmidt or Knoevenagel condensation reactions under anhydrous conditions using catalysts like piperidine or acetic acid. Key parameters include maintaining a reaction temperature of 80–100°C in ethanol or THF, monitoring progress via thin-layer chromatography (TLC), and purifying via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How is the purity of this compound assessed in research settings?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Compare retention times against certified reference standards. For trace impurities, employ differential scanning calorimetry (DSC) to detect melting point deviations or thermogravimetric analysis (TGA) for thermal stability profiles .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved?

- Methodological Answer : Refine X-ray diffraction data using SHELXL (e.g., anisotropic displacement parameters, twin refinement for twinned crystals) and validate with the R-factor and goodness-of-fit (GoF) metrics. Cross-check with spectroscopic for instance, discrepancies in bond lengths may arise from dynamic disorder, which can be resolved via low-temperature crystallography or computational geometry optimization at the B3LYP/6-31G(d) level .

Q. What strategies address contradictions between theoretical and experimental spectroscopic data?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., Gaussian 16 at the M06-2X/cc-pVTZ level) to simulate NMR chemical shifts and IR frequencies. Use the ORCA package for spin-orbit coupling corrections in UV-vis spectra. Experimental deviations >5% may indicate solvation effects or tautomeric equilibria, requiring solvent polarity studies (e.g., dielectric constant variations in DMSO/water mixtures) .

Q. How can cyclodextrin inclusion complexes improve the solubility of this compound?

- Methodological Answer : Prepare β-cyclodextrin complexes via kneading or co-precipitation methods. Characterize using phase solubility diagrams (Higuchi-Connors model) and UV-vis spectroscopy (e.g., bathochromic shifts in the ester carbonyl band). Validate host-guest stoichiometry via Job’s plot analysis and molecular dynamics simulations (GROMACS) to assess binding energetics .

Q. What computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Simulate reaction pathways with transition state theory (TST) in Gaussian 16, employing intrinsic reaction coordinate (IRC) calculations. Validate with kinetic isotope effect (KIE) experiments for proton-transfer steps .

Propriétés

IUPAC Name |

ethyl 2-(oxan-4-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(10)7-8-3-5-11-6-4-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRYLZJIPRVVCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455346 | |

| Record name | Ethyl (oxan-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130312-00-4 | |

| Record name | Ethyl (oxan-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.